bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate
Overview
Description
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is a coordination compound that combines vanadium with 3-hydroxypyridine-2-carboxylic acid and water molecules. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often studied for its unique chemical properties and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium precursors with 3-hydroxypyridine-2-carboxylic acid in the presence of water. One common method involves dissolving vanadium pentoxide in an acidic solution, followed by the addition of 3-hydroxypyridine-2-carboxylic acid. The reaction mixture is then heated and stirred to facilitate the formation of the desired compound. The product is usually obtained as a crystalline solid after cooling and filtration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the vanadium oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction may produce lower oxidation state species .
Scientific Research Applications
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases.
Medicine: Research has shown its potential in treating diseases such as cancer and diabetes due to its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with molecular targets such as enzymes and proteins. The vanadium center can coordinate with active sites of enzymes, inhibiting their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects. For example, the compound’s ability to inhibit protein tyrosine phosphatases can modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyridine-2-carboxylic acid: A ligand that forms complexes with various metals.
Vanadyl sulfate: A vanadium compound with different ligands and properties.
Vanadium pentoxide: A common vanadium precursor used in various syntheses.
Uniqueness
bis(3-hydroxypicolinic acid) trihydrate hydrogenvanadate is unique due to its specific combination of vanadium and 3-hydroxypyridine-2-carboxylic acid, which imparts distinct chemical and biological properties. Its ability to form stable complexes and inhibit specific enzymes makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNSCJMZFXFMO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O11V | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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